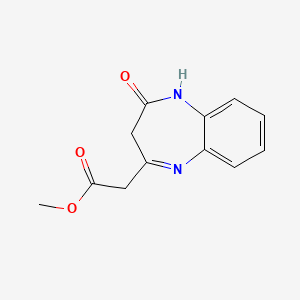

methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-12(16)7-8-6-11(15)14-10-5-3-2-4-9(10)13-8/h2-5H,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXKHWPPBXOWKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC2=CC=CC=C2NC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, forming the benzodiazepine ring system. The resulting product is then methylated using methyl iodide to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate possesses a molecular formula of C12H12N2O3 and is characterized by its unique benzodiazepine structure, which contributes to its biological activity. The compound features a 1,5-benzodiazepine core with an acetyl group that enhances its pharmacological properties.

Pharmacological Applications

1. Anticonvulsant Activity

Research indicates that derivatives of benzodiazepines exhibit anticonvulsant properties. Methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate has been studied for its potential efficacy in treating epilepsy. In animal models, certain benzodiazepine analogs have demonstrated significant anticonvulsant effects against induced seizures .

2. Anxiolytic Effects

Benzodiazepines are well-known for their anxiolytic properties. Studies have shown that compounds similar to methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate can modulate GABA receptors, leading to reduced anxiety levels in experimental settings. This mechanism underlines the potential use of such compounds in anxiety disorders .

3. Neuroprotective Properties

Recent investigations into the neuroprotective effects of benzodiazepine derivatives suggest that methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate may offer protective benefits against neurodegeneration. This is particularly relevant in conditions like Alzheimer's disease where oxidative stress plays a crucial role .

Synthesis and Derivatives

The synthesis of methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate involves multi-step organic reactions that can be optimized for yield and purity. Variations in the synthesis process can lead to different derivatives with enhanced or altered biological activities. For instance, modifications at specific positions on the benzodiazepine ring can significantly influence pharmacological profiles .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Eur. J. Pharmacol., 1997 | Demonstrated anticonvulsant activity of benzodiazepine derivatives in animal models. |

| PMC3051955 | Investigated the structural properties and biological testing of related compounds showing stimulant activity. |

| PMC3876560 | Explored the synthesis of novel compounds with agonistic effects on benzodiazepine receptors and their anticonvulsant activities. |

Mechanism of Action

The mechanism of action of methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound can modulate the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

1,4-Benzodiazepines vs. 1,5-Benzodiazepines

- Lorazepam Acetate (1,4-benzodiazepine): A clinically used anxiolytic with substituents at positions 3 and 7 (e.g., 3-acetoxy, 7-chloro groups). The 1,4-ring system confers affinity for γ-aminobutyric acid (GABA) receptors, central to its sedative effects .

Substituent Variations

- Ethyl 2-(2-oxo-4-phenyl-1,5-benzodiazepin-1-yl)acetate : Differs in ester group position (position 1 vs. 4) and alkyl chain length (ethyl vs. methyl). Positional isomerism impacts hydrogen-bonding patterns and molecular packing in crystals .

- 4-Methyl-1,5-benzodiazepin-2-one: Lacks the acetate group, reducing polarity and hydrogen-bonding capacity. Crystallizes as a monohydrate, highlighting hydration-dependent stability .

Heteroatom Variations

- 1,4-Benzoxazines (e.g., (2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid): Oxygen in the heterocycle increases ring rigidity and oxidative stability compared to diazepines .

Physicochemical Properties

Research Findings and Outlook

- Crystallography : 1,5-Benzodiazepines adopt boat conformations in crystals, influencing packing efficiency and stability .

- Structure-Activity Relationships (SAR) : Position 4 substituents (e.g., methyl vs. acetate) significantly alter solubility and reactivity, guiding future drug design .

- Synthetic Utility : Ester-functionalized 1,5-benzodiazepines serve as intermediates for carboxylate derivatives, expanding their applicability in medicinal chemistry .

Biological Activity

Methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate is a compound belonging to the benzodiazepine family, noted for its potential therapeutic effects in treating various neurological disorders. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique seven-membered ring structure characteristic of benzodiazepines. Its synthesis typically involves reactions with methyl anthranilate and ketones under controlled conditions to optimize yield and purity. The molecular structure has been elucidated using X-ray crystallography, revealing a boat conformation that is crucial for its biological activity.

Methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate primarily interacts with the GABA-A receptor in the central nervous system. Benzodiazepines enhance the effects of gamma-Aminobutyric acid (GABA), leading to increased inhibitory neurotransmission. This mechanism results in anxiolytic, sedative, and anticonvulsant effects .

Anxiolytic and Sedative Effects

Research indicates that derivatives of benzodiazepines exhibit significant anxiolytic properties. In vitro studies have shown that methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate can effectively reduce anxiety-like behaviors in animal models. The compound's affinity for GABA-A receptors correlates with its sedative effects, making it a candidate for further development in anxiety treatment .

Neuroprotective Properties

Recent findings suggest that this compound may possess neuroprotective qualities. In studies involving SH-SY5Y neuronal cell lines exposed to oxidative stress, derivatives similar to methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate demonstrated significant reductions in intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential. These effects indicate a potential role in protecting neurons from degeneration associated with diseases like Parkinson's .

Case Studies and Research Findings

Several studies have explored the biological activity of benzodiazepine derivatives:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated anxiolytic effects in rodent models | Behavioral assays |

| Study 2 | Showed neuroprotective effects against oxidative stress | SH-SY5Y cell line assays |

| Study 3 | Evaluated binding affinity to GABA-A receptors | Radiolabeled binding assays |

Example Case Study: Neuroprotection Against Oxidative Stress

In a study examining the neuroprotective effects of benzodiazepine derivatives, methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate was tested under conditions simulating oxidative stress. The results indicated a significant decrease in lipid peroxidation levels and improved glutathione synthetase activity following treatment. This suggests that the compound may help mitigate cellular damage caused by oxidative stress .

Q & A

Q. What are the standard synthetic routes for methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate?

The synthesis typically involves alkylation of the benzodiazepinone core. For example, a substituted 1,5-benzodiazepin-2-one derivative is reacted with methyl chloroacetate in dimethylformamide (DMF) using potassium carbonate as a base and tetra--butylammonium bromide as a phase-transfer catalyst. The reaction proceeds at room temperature for 24 hours, followed by recrystallization from ethanol to yield the product . Key parameters include solvent choice (polar aprotic solvents like DMF) and stoichiometric control to minimize side reactions.

Q. How is the compound characterized structurally after synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are primary tools for confirming molecular structure. X-ray crystallography is employed to resolve the three-dimensional conformation, particularly the boat-shaped seven-membered benzodiazepine ring and substituent orientation. Carbon-bound hydrogen atoms are refined using riding models in SHELXL .

Q. What safety protocols are critical during experimental handling?

While specific safety data for this compound is limited, analogous benzodiazepine derivatives require ventilation, sealed protective eyewear, and avoidance of ignition sources due to potential toxic gas release during decomposition. Refer to GB/T 16483-2008 and GB/T 17519-2013 standards for handling guidelines .

Advanced Research Questions

Q. How do reaction conditions influence yield and purity in the alkylation step?

Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction kinetics. Potassium carbonate acts as both a base and desiccant, while tetra--butylammonium bromide enhances nucleophilicity of the benzodiazepinone nitrogen. Room-temperature reactions minimize thermal degradation, but extended reaction times (>24 hours) may reduce purity. Recrystallization from ethanol selectively isolates the product, with typical yields of 65–75% .

Q. What crystallographic methodologies resolve data contradictions in hydrogen bonding networks?

SHELXL refinement is recommended for small-molecule crystallography. Graph set analysis (as per Etter’s formalism) identifies hydrogen-bonding motifs, such as N–H···O and C–H···O interactions. For example, the title compound forms one-dimensional chains via intermolecular hydrogen bonds, resolved using anisotropic displacement parameters and riding H-atom models .

Q. What strategies optimize regioselectivity in functionalizing the benzodiazepine core?

Substituent steric effects dictate regioselectivity. The 4-position is more reactive due to reduced steric hindrance compared to the 1-position. Computational modeling (DFT) predicts electron density distribution, guiding electrophilic attack sites. Experimental validation via competitive alkylation studies with methyl/phenyl chloroacetates confirms preferential 4-substitution .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of benzodiazepine analogs?

Variations in bioactivity often stem from stereochemical differences or impurity profiles. For example, diastereomeric mixtures (e.g., 2-oxo clopidogrel analogs) require chiral HPLC separation to isolate enantiomers for accurate bioassays . Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out assay-specific artifacts.

Q. Why do similar synthetic routes yield divergent byproducts in benzodiazepine chemistry?

Competing reaction pathways (e.g., Michael addition vs. alkylation) arise from solvent-dependent intermediate stability. In ethanol-HCl reflux, β-aroylacrylic acids may form 1,4-benzothiazin-3-ones instead of 1,5-benzothiazepines due to kinetic vs. thermodynamic control . Monitor reactions with TLC and adjust solvent polarity/reactant ratios to suppress undesired pathways.

Methodological Recommendations

- Synthetic Optimization: Use microwave-assisted synthesis to reduce reaction times while maintaining yields .

- Structural Validation: Combine XRD with Hirshfeld surface analysis to quantify intermolecular interactions .

- Purity Assurance: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to detect trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.